N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-Cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by a cyclohexyl group at the N2 position, a 3,5-dimethylphenyl group at the N4 position, and a morpholino moiety at the 6-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Triazine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, with structural variations critically influencing their efficacy and physicochemical properties .
Properties
IUPAC Name |
2-N-cyclohexyl-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h12-14,17H,3-11H2,1-2H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWJRMATCKFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. The structural complexity of triazines, including their ability to interact with various biological targets, makes them valuable in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a triazine core with several substituents that enhance its biological activity. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN6O |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1179496-95-7 |
Structural Components
- Triazine Ring : A six-membered ring containing three nitrogen atoms, crucial for its reactivity.
- Morpholino Group : Known for its nucleophilic characteristics, facilitating interactions with biological targets.
- Phenyl Rings : Substituted with 3,5-dimethyl groups that may influence its pharmacological profile.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Triazine derivatives are known for their ability to inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain triazine derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect has been observed in various cancer cell lines, indicating broad applicability in oncology .
Antimicrobial Activity
This compound also displays notable antimicrobial properties. Research has highlighted its effectiveness against a range of bacterial strains:
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and function. This mechanism is consistent with other triazine derivatives known for their antibacterial effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties:
- COX Inhibition : Studies have shown that related triazines can selectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated the anticancer effects of various triazine derivatives. Among these, this compound was found to exhibit significant cytotoxicity against breast cancer cells with an IC50 value of 0.065 µM .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of triazine compounds revealed that this specific derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Case Study 3: Anti-inflammatory Properties
In vivo studies indicated that the compound reduced inflammation markers in animal models subjected to acetic acid-induced writhing tests. The effective dose was determined to be around 5 mg/kg body weight .
Scientific Research Applications
Physical Properties
- Melting Point : Not specified
- Solubility : Soluble in polar solvents
- Stability : Stable under normal laboratory conditions
Pharmaceutical Applications
N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has shown promise as a potential therapeutic agent in various studies:
- Inhibitory Effects on Enzymes : The compound may act as an inhibitor for specific enzymes related to neurodegenerative diseases and cancer pathways. Research indicates that triazine derivatives can modulate enzyme activity crucial for disease progression .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Further investigation into this compound could reveal its efficacy against specific tumors .
Agricultural Applications
Triazine derivatives are well-known for their herbicidal properties. This compound may serve as a lead compound in developing new herbicides:
- Selective Herbicides : The unique chemical structure allows for selective targeting of certain plant species while minimizing damage to crops .
Materials Science
The compound's chemical properties make it suitable for applications in materials science:
- Polymer Chemistry : Triazines can be utilized as cross-linking agents or stabilizers in polymer formulations due to their reactive functional groups .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of triazine derivatives on neuronal cell models exposed to oxidative stress. The results indicated that the compounds significantly reduced cell death and oxidative damage markers . This suggests potential applications in treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of triazine derivatives revealed that this compound exhibited significant cytotoxicity against human cancer cell lines in vitro. The mechanism of action was linked to apoptosis induction via mitochondrial pathways .
Comparison with Similar Compounds
Research Findings and Data Gaps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride?
- Methodological Answer : The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride.
Step 1 : React cyanuric chloride with morpholine to introduce the morpholino group at the 6-position under controlled temperature (0–5°C) in anhydrous DMF.
Step 2 : Substitute the remaining chlorides with cyclohexylamine and 3,5-dimethylaniline in a stepwise manner, using excess amine to drive the reaction.
Final Step : Treat the intermediate with HCl to form the hydrochloride salt.
Key Conditions : Use polar aprotic solvents (e.g., DMF) and maintain inert atmospheres to prevent hydrolysis. Yield optimization requires stoichiometric control and temperature gradients .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR peaks with theoretical predictions (e.g., δ 3.62 ppm for morpholine protons, δ 6.87 ppm for aromatic protons) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%).
- Elemental Analysis : Confirm C, H, N, and Cl content matches calculated values (e.g., C: ~60%, N: ~17%) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs.
- Case Study : Antitumor activity may vary due to:
- Cellular Uptake Differences : Use fluorescent labeling (e.g., BODIPY tags) to quantify intracellular accumulation .
- Metabolic Stability : Perform hepatic microsome assays to compare degradation rates across species.
- Structural Analog Comparison : Benchmark against hexamethylmelamine (a known triazine antitumor agent) under identical conditions .
Q. What experimental design strategies optimize reaction yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and amine equivalents (1.2–2.0×).
- Response Surface Analysis : Use software (e.g., Minitab) to identify optimal conditions.
- Scalability : Transition from batch to continuous flow reactors for improved heat/mass transfer (reported yield increase from 65% to 82% in industrial analogs) .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase).
- In Vitro Validation : Compare IC values with structurally related triazines (e.g., 2-amino-4-morpholino-1,3,5-triazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
